3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione
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Overview
Description
3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a thiophene ring substituted with dichloro groups and a diazaspiro undecane core. The presence of these functional groups and structural motifs makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione typically involves the condensation of 2,5-dichlorothiophene derivatives with diazaspiro compounds. One common method involves the reaction of 2,5-dichlorothiophene-3-carboxaldehyde with a diazaspiro compound under basic conditions, followed by oxidation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted thiophene derivatives .
Scientific Research Applications
3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione involves its interaction with specific molecular targets. The compound’s thiophene ring and diazaspiro core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dichlorothiophen-3-yl)acetic acid
- 5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. The combination of a dichlorothiophene ring with a diazaspiro core is relatively rare, making this compound a valuable subject for further research .
Properties
Molecular Formula |
C15H16Cl2N2O3S |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C15H16Cl2N2O3S/c16-11-7-9(12(17)23-11)10(20)8-19-13(21)15(18-14(19)22)5-3-1-2-4-6-15/h7H,1-6,8H2,(H,18,22) |
InChI Key |
XFBDTVQRJRFIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CC(=O)C3=C(SC(=C3)Cl)Cl |
Origin of Product |
United States |
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